molecular formula C16H9Cl2NO B6337482 3-(2,4-Dichlorobenzoyl)quinoline CAS No. 1187170-88-2

3-(2,4-Dichlorobenzoyl)quinoline

Cat. No.: B6337482
CAS No.: 1187170-88-2
M. Wt: 302.2 g/mol
InChI Key: SCEREGWIMCQGHL-UHFFFAOYSA-N
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Future Directions

Quinoline and its derivatives have shown potential in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry . Recent advances in the synthesis of quinoline derivatives have opened new windows of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .

Biochemical Analysis

Biochemical Properties

3-(2,4-Dichlorobenzoyl)quinoline plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways . The interaction between this compound and these enzymes can lead to the modulation of various cellular processes, including cell growth and apoptosis. Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . Furthermore, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation of cancer cells . In addition to its anticancer effects, this compound has shown antibacterial activity by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and nucleic acids . For example, this compound can inhibit kinase activity by binding to the ATP-binding site of the enzyme, preventing phosphorylation of target proteins . Additionally, it can intercalate into DNA, disrupting the double helix structure and inhibiting transcription and replication . These molecular interactions result in the modulation of various cellular processes, including cell signaling, gene expression, and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, reducing its efficacy . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that this compound has potential as a long-term therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth and reduce bacterial infections without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without adverse effects . These studies highlight the importance of optimizing dosage levels to maximize the therapeutic potential of this compound while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . The metabolic flux of this compound can affect the levels of other metabolites in the body, potentially leading to changes in cellular metabolism . Additionally, this compound can influence the activity of metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, further impacting cellular energy production and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported into cells via specific transporters, such as organic anion transporters, and distributed to different cellular compartments . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function . This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The targeting of this compound to specific compartments is mediated by targeting signals and post-translational modifications . For example, the presence of nuclear localization signals can direct this compound to the nucleus, where it can interact with DNA and affect gene expression . Similarly, mitochondrial targeting signals can direct this compound to the mitochondria, influencing mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorobenzoyl)quinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating the mixture under reflux for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using microwave irradiation or solvent-free conditions to enhance reaction rates and yields . Additionally, the use of recyclable catalysts such as clay or ionic liquids can make the process more environmentally friendly and cost-effective .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichlorobenzoyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorobenzoyl group enhances its reactivity and potential as an intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

(2,4-dichlorophenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-12-5-6-13(14(18)8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEREGWIMCQGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269014
Record name (2,4-Dichlorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-88-2
Record name (2,4-Dichlorophenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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